
Rutherfordium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rutherfordium is a synthetic chemical element with the symbol Rf and atomic number 104. Named after the physicist Ernest Rutherford, it is a member of the transactinide elements and is part of the 7th period in the periodic table, belonging to group 4 elements . This compound is a radioactive element that does not occur naturally and is produced artificially in particle accelerators . The most stable known isotope, this compound-267, has a half-life of about 48 minutes .
Méthodes De Préparation
Rutherfordium is produced through nuclear fusion reactions in particle accelerators. The primary methods involve bombarding target materials with lighter nuclei:
Bombardment of Californium-249 with Carbon-12 ions: This reaction produces this compound-257.
Bombardment of Californium-249 with Carbon-13 ions: This reaction produces this compound-259.
Bombardment of Plutonium-242 with Neon-22 ions: This reaction produces this compound-260.
These reactions are conducted under high-energy conditions in particle accelerators, where the target material is bombarded with ions at high velocities .
Analyse Des Réactions Chimiques
Rutherfordium’s chemical properties are not fully characterized due to its short half-life and limited availability. it is predicted to behave similarly to other group 4 elements like hafnium . The types of reactions it undergoes include:
Oxidation: this compound is expected to form oxides, similar to hafnium oxides.
Halogenation: This compound can form halides, such as this compound tetrafluoride (RfF₄), under appropriate conditions.
Common reagents used in these reactions include halogens (e.g., fluorine) and oxygen. The major products formed are typically oxides and halides .
Applications De Recherche Scientifique
Rutherfordium is primarily used for scientific research purposes. Its applications include:
Nuclear Physics: Research on this compound contributes to the knowledge of nuclear reactions and the synthesis of new elements.
Material Science: Investigating the chemical behavior of this compound can provide insights into the properties of other transactinide elements.
Due to its radioactivity and short half-life, this compound has no significant commercial applications .
Mécanisme D'action
As a synthetic element, Rutherfordium does not have biological or medicinal effects. Its mechanism of action is primarily related to its behavior in nuclear reactions and its chemical properties as a heavy metal. This compound’s interactions are governed by its electron configuration and its position in the periodic table, which predict its reactivity and bonding tendencies .
Comparaison Avec Des Composés Similaires
Rutherfordium is similar to other group 4 elements, such as:
Hafnium (Hf): This compound is expected to have chemical properties similar to hafnium, including the formation of similar oxides and halides.
Zirconium (Zr): Like zirconium, this compound is predicted to form stable compounds with halogens and oxygen.
The uniqueness of this compound lies in its position as a super-heavy element, which provides valuable insights into the behavior of elements at the edge of the periodic table .
Conclusion
This compound is a fascinating element that plays a crucial role in advancing our understanding of super-heavy elements and nuclear chemistry. While its practical applications are limited, its study continues to challenge and expand the boundaries of atomic theory and the periodic table.
Propriétés
Numéro CAS |
53850-36-5 |
|---|---|
Formule moléculaire |
Rf |
Poids moléculaire |
267.122 g/mol |
Nom IUPAC |
rutherfordium |
InChI |
InChI=1S/Rf |
Clé InChI |
YGPLJIIQQIDVFJ-UHFFFAOYSA-N |
SMILES canonique |
[Rf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



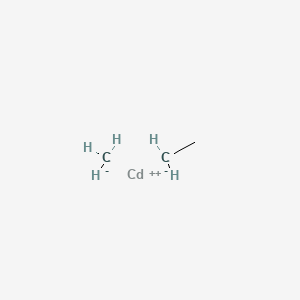

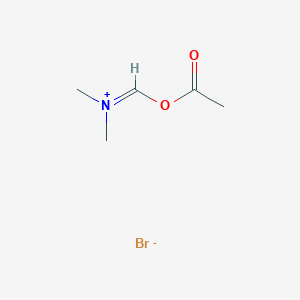
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
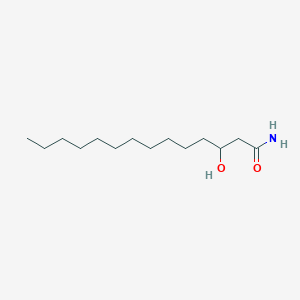
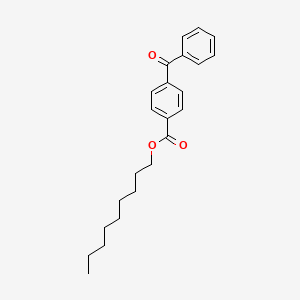
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)



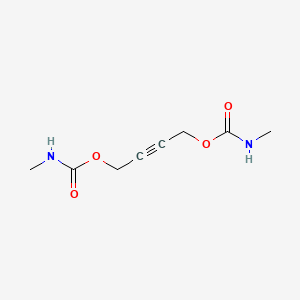
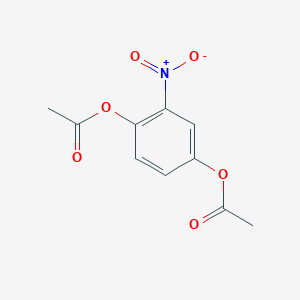
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
